4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
Overview
Description
4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a complex organic compound that features both pyrazole and isoxazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to have pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and isoxazole rings separately. The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters, while the isoxazole ring can be formed through the cyclization of hydroxylamine derivatives. The two rings are then linked together through a series of reactions, including halogenation and nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The iodine atom in the pyrazole ring can be oxidized to form iodate or iodide derivatives.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: : The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Iodate or iodide derivatives.
Reduction: : Alcohols or aldehydes.
Substitution: : Amines or thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
This compound is unique due to its combination of pyrazole and isoxazole rings, which provides distinct chemical and biological properties. Similar compounds include:
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile: : This compound lacks the isoxazole ring and has different reactivity and biological activity.
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: : This compound has two pyrazole rings and is used in coordination chemistry.
Properties
IUPAC Name |
4-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O3/c1-5-9(12)6(2)15(13-5)4-8-7(3)18-14-10(8)11(16)17/h4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAINGBAOLZTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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